2,6-Difluoro-3-methoxybenzamide
Overview
Description
2,6-Difluoro-3-methoxybenzamide is a chemical compound with the molecular formula C8H7F2NO2 . It has a molecular weight of 187.15 . The IUPAC name for this compound is 2,6-difluoro-3-methoxybenzamide .
Molecular Structure Analysis
A conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) has been undertaken . For the isolated molecules, the calculations reveal that the presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring .Physical And Chemical Properties Analysis
2,6-Difluoro-3-methoxybenzamide is a solid powder at ambient temperature .Scientific Research Applications
FtsZ Allosteric Inhibition
2,6-Difluoro-3-methoxybenzamide (DFMBA) has been studied for its role in FtsZ allosteric inhibition . FtsZ is a protein involved in bacterial cell division, and inhibiting it can help in the development of new antibiotics. The presence of fluorine atoms in DFMBA is responsible for its non-planarity, which allows it to interact more effectively with the protein .
Anti-S. aureus Activity
DFMBA has been found to increase anti-S. aureus activity due to fluorination . S. aureus is a common bacterium that can cause various infections, and developing new ways to combat it is crucial.
Molecular Docking Studies
Molecular docking studies of DFMBA have highlighted strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This can provide insights into the design of new drugs.
Interaction with Key Residues
The docking simulation in the allosteric binding site also confirms the critical importance of the hydrogen bonds between the carboxamide group with the residues Val207, Leu209, and Asn263 . This information can be useful in understanding how DFMBA interacts with proteins.
Synthesis of Novel Compounds
DFMBA can be used as a starting point for the synthesis of novel compounds . These new compounds can then be tested for various properties and potential applications.
Antioxidant Activity
Some synthesized compounds from DFMBA have shown effective total antioxidant, free radical scavenging, and metal chelating activity . This suggests potential applications in health and medicine.
Mechanism of Action
Target of Action
The primary target of 2,6-Difluoro-3-methoxybenzamide is the bacterial cell division protein, FtsZ . FtsZ is a key protein that organizes division in most bacteria and has been identified as a promising target for antimicrobial development .
Mode of Action
2,6-Difluoro-3-methoxybenzamide interacts with FtsZ by inhibiting its function . The compound exhibits strong hydrophobic interactions with several key residues of the allosteric pocket of FtsZ . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group of the compound forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 .
Biochemical Pathways
The compound affects the biochemical pathway involving FtsZ, a GTPase responsible for bacterial cell division . By inhibiting FtsZ, the compound disrupts the normal cell division process, leading to the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness against methicillin-resistant staphylococcus aureus (mrsa) suggests it has sufficient bioavailability to reach its target .
Result of Action
The inhibition of FtsZ by 2,6-Difluoro-3-methoxybenzamide results in the disruption of bacterial cell division . This leads to the death of the bacteria, making the compound an effective antimicrobial agent .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-difluoro-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQAQJXFEPQZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303334 | |
Record name | 2,6-Difluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-methoxybenzamide | |
CAS RN |
886498-26-6 | |
Record name | 2,6-Difluoro-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886498-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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